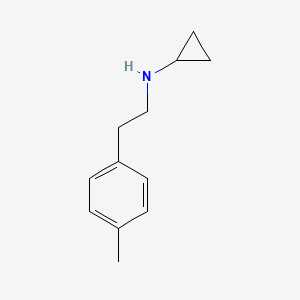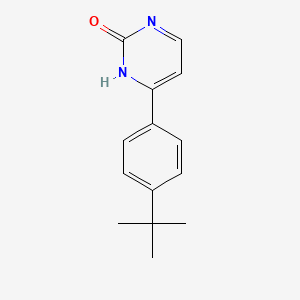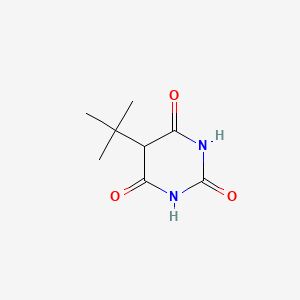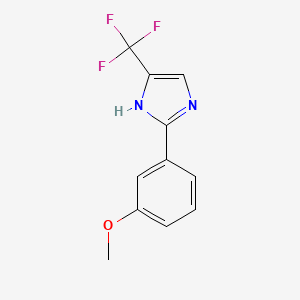
2-(3-Methoxyphenyl)-4-(trifluoromethyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(6,7-Dimethoxy-4-quinazolinyl)-1,3-propanediamine is a chemical compound belonging to the quinazoline family. This compound is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The structure of this compound features a quinazoline core with dimethoxy substituents at positions 6 and 7, and a propanediamine moiety attached to the nitrogen at position 1.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6,7-Dimethoxy-4-quinazolinyl)-1,3-propanediamine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Introduction of Dimethoxy Groups: The dimethoxy groups at positions 6 and 7 can be introduced through electrophilic aromatic substitution reactions using methoxy-containing reagents.
Attachment of Propanediamine Moiety: The final step involves the nucleophilic substitution reaction where the propanediamine moiety is attached to the nitrogen at position 1 of the quinazoline core.
Industrial Production Methods
Industrial production methods for N1-(6,7-Dimethoxy-4-quinazolinyl)-1,3-propanediamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions, automated synthesis, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(6,7-Dimethoxy-4-quinazolinyl)-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanediamine moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N1-(6,7-Dimethoxy-4-quinazolinyl)-1,3-propanediamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its potential therapeutic applications, including anticancer and antihypertensive properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N1-(6,7-Dimethoxy-4-quinazolinyl)-1,3-propanediamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide: Another quinazoline derivative with similar structural features.
4-(4′-Benzamidoanilino)-6,7-dimethoxyquinazoline: Known for its kinase inhibitory properties.
Uniqueness
N1-(6,7-Dimethoxy-4-quinazolinyl)-1,3-propanediamine is unique due to its specific propanediamine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinazoline derivatives and contributes to its potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H9F3N2O |
|---|---|
Molekulargewicht |
242.20 g/mol |
IUPAC-Name |
2-(3-methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole |
InChI |
InChI=1S/C11H9F3N2O/c1-17-8-4-2-3-7(5-8)10-15-6-9(16-10)11(12,13)14/h2-6H,1H3,(H,15,16) |
InChI-Schlüssel |
RICWSHLGDRPDKV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=NC=C(N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-2-morpholinooxazolo[4,5-C]pyridine](/img/structure/B13924536.png)
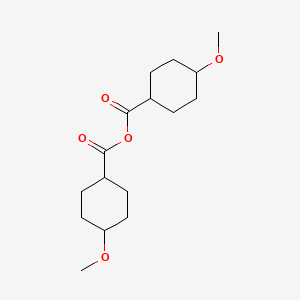

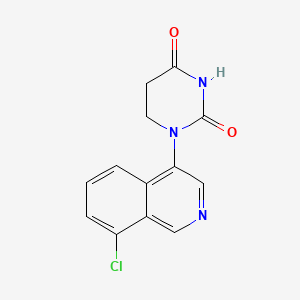
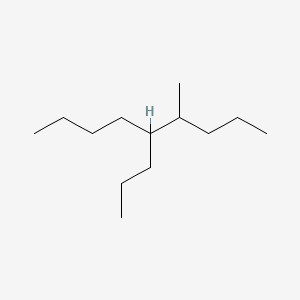
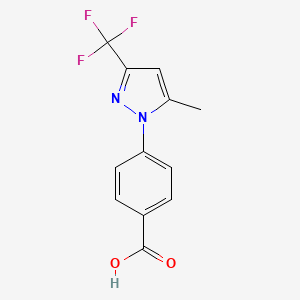
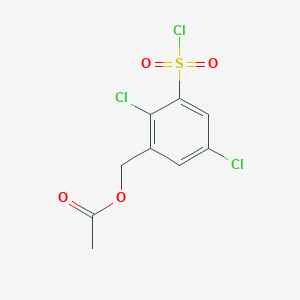
![(6-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B13924575.png)
![8-[2-(3,4-Dimethylphenyl)ethyl]-3-ethyl-1-methoxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13924577.png)
